molecular formula C9H12N2O3S B8636813 5-[(Ethoxymethyl)sulfanyl]-2-nitroaniline CAS No. 54030-09-0

5-[(Ethoxymethyl)sulfanyl]-2-nitroaniline

Cat. No. B8636813
CAS No.: 54030-09-0
M. Wt: 228.27 g/mol
InChI Key: FSXGIGKQVXNUOY-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

A solution of 3.4 g. of 2-nitro-5-mercaptoaniline in 20 ml. of dimethylformamide is treated with 0.5 g. of 100% sodium hydride. After 1 hour, 2.2 g. of chloromethyl ethyl ether is added. After a further hour, the solution is diluted with water and extracted with chloroform. Removal of the solvent leaves 2-nitro-5-(ethoxymethylthio)aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].CN(C)C=O.[H-].[Na+].[CH2:19]([O:21][CH2:22]Cl)[CH3:20]>O>[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([S:11][CH2:22][O:21][CH2:19][CH3:20])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further hour
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)SCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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